molecular formula C20H17N3OS B2794499 7-{[(4-Methylpyridin-2-yl)amino](thiophen-2-yl)methyl}quinolin-8-ol CAS No. 315239-87-3

7-{[(4-Methylpyridin-2-yl)amino](thiophen-2-yl)methyl}quinolin-8-ol

Cat. No.: B2794499
CAS No.: 315239-87-3
M. Wt: 347.44
InChI Key: DGZVJIWHPPXOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{[(4-Methylpyridin-2-yl)amino](thiophen-2-yl)methyl}quinolin-8-ol is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Multidrug Resistance (MDR) Reversal Agents

A study explored the synthesis of derivatives related to quinoline for their potential as key intermediates in developing novel MDR reversal agents. This research highlights the synthesis process and the biological significance of quinoline derivatives in overcoming multidrug resistance, a major challenge in treating infections and cancer. The derivatives could serve as suitable intermediates for the preparation of drugs aimed at enhancing the efficacy of chemotherapy by reversing MDR in cancer cells (Moldovan et al., 2004).

Antimicrobial Agents

Another study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, which showed potential as antimicrobial agents. This research underscores the chemical synthesis process and evaluates the antibacterial and antifungal activities of these derivatives. The findings suggest that quinoline derivatives could play a significant role in developing new antimicrobial therapies to combat resistant strains of bacteria and fungi (Holla et al., 2006).

Malaria Treatment

Research into thieno[3,2-c]quinoline-4-yl-amines demonstrated their activity against malaria. By investigating the synthesis and activity of these compounds, this study provides insights into their potential use in malaria treatment, showcasing the versatility of quinoline derivatives in addressing global health challenges like malaria (Görlitzer et al., 2006).

Anticancer Research

A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were designed and synthesized for their anticancer activity. The study presents the synthesis process and biological evaluation, including cytotoxicity screening and in-silico insights. Some compounds displayed significant anticancer activity, offering a promising direction for developing new anticancer agents based on quinoline derivatives (Bolakatti et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a 4-methylpyridin-2-yl group, have been found to interact withNitric Oxide Synthase (NOS) enzymes . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It’s worth noting that molecules with similar structures formhydrogen bonds with their targets . This interaction can lead to changes in the target’s activity, potentially influencing various biological processes.

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-8-10-21-17(12-13)23-19(16-5-3-11-25-16)15-7-6-14-4-2-9-22-18(14)20(15)24/h2-12,19,24H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZVJIWHPPXOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.